![molecular formula C21H28N2O2 B2858794 3-环戊基-N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]丙酰胺 CAS No. 851408-18-9](/img/structure/B2858794.png)

3-环戊基-N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

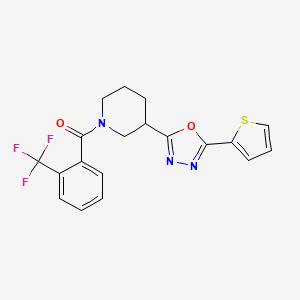

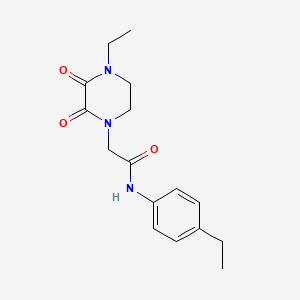

3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.

科学研究应用

聚合过程中的催化剂

喹啉衍生物已被证明在合成具有催化活性的新化合物中发挥重要作用。例如,喹啉官能化的环戊二烯基配体已被用于形成稳定的铬 (III) 络合物。这些络合物作为乙烯聚合催化剂表现出高活性,为开发用于聚合物生产的更高效且温度稳定的催化剂提供了一条途径 (Enders、Fernandez、Ludwig 和 Pritzkow,2001)。

金属离子的化学传感器

喹啉基化合物已被探索其作为化学传感器的潜力,特别是用于检测水性介质中的金属离子(如 Zn2+)。这些化合物在 Zn2+ 存在下可以显着增强其荧光特性,使其成为环境监测和水样中金属离子检测的有用工具。此类化学传感器可以将 Zn2+ 与其他金属离子区分开来,突出了它们在环境科学和分析化学中的特异性和潜在应用 (Kim、Lee、Lee、Kim 和 Kim,2016)。

合成方法

喹啉衍生物的结构框架对于开发杂环化合物的合成新方法至关重要。这些方法涉及各种环化反应,展示了喹啉基化合物在合成广泛的生物活性分子中的用途。这包括部分氢化的吡唑并 [3,4-b] 喹啉酮和其他复杂分子的合成,这些分子可能在药物开发和合成有机化学中得到应用 (Lipson、Shirobokova、Shishkin 和 Shishkina,2006)。

抗癌剂递送

喹啉结构也已在抗癌研究中得到研究。新型 1,2-二氢喹啉化合物已筛选出其对癌细胞的细胞毒性,其中一些化合物显示出作为抗癌剂的潜力。对递送机制的进一步研究,例如将这些化合物掺入阳离子脂质体中,显示出增强的抗肿瘤活性。这表明使用喹啉衍生物开发新的抗癌疗法是一个有希望的途径 (Ma、Wu、Yang、Yang、Li、Huang、Lee、Bai 和 Luo,2016)。

作用机制

Target of Action

CCG-28253, also known as 3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide, primarily targets the RhoA pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . The compound also targets myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , which is a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-28253 acts by inhibiting the RhoA pathway and the nuclear accumulation of MRTF-A . It disrupts the interaction between MRTF-A and importin α/β1, which is essential for the nuclear import of MRTF-A . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .

Biochemical Pathways

The inhibition of the RhoA pathway and the nuclear accumulation of MRTF-A by CCG-28253 affects the Gα 12/13 /RhoA-dependent gene transcription program . This program involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . The inhibition of this pathway could serve as a potential therapeutic strategy for cancer .

Pharmacokinetics

Computational methods such as machine learning and artificial intelligence are often used to predict these properties .

Result of Action

The inhibition of the RhoA pathway and the nuclear accumulation of MRTF-A by CCG-28253 leads to the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

属性

IUPAC Name |

3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-14-7-9-17-13-18(21(25)23-20(17)15(14)2)11-12-22-19(24)10-8-16-5-3-4-6-16/h7,9,13,16H,3-6,8,10-12H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHHKSLMUCAGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)

![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2858730.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2858731.png)